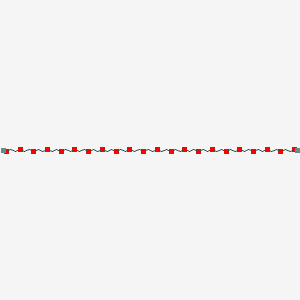

HO-Peg21-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PEG22 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

科学研究应用

药物递送系统

HO-Peg21-OH: 在药物递送系统的开发中被广泛应用。其聚乙二醇 (PEG) 结构可以提高治疗剂的溶解度和稳定性。 它可以用来修饰药物,改善药物的药代动力学并降低免疫原性 .

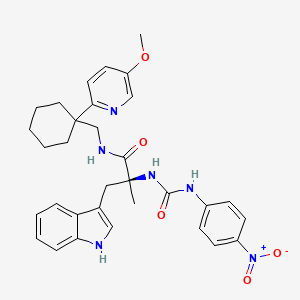

PROTAC 连接体

作为一种PROTAC 连接体,this compound 将 E3 泛素连接酶的配体与靶蛋白的配体连接起来。 这种应用在靶向蛋白降解中至关重要,为癌症等疾病的药物开发提供了新方法 .

纳米颗粒稳定

在纳米技术领域,this compound 通过增强纳米颗粒的分散稳定性来稳定纳米颗粒。 这在银纳米颗粒的合成中尤为重要,因为它可以提高抗菌活性并降低细胞毒性 .

生物相容性涂层

该化合物用于为医疗器械和植入物创建生物相容性涂层。 使用 this compound 的 PEG 化过程可以显著降低蛋白质吸附和细胞粘附,最大程度地减少异物反应 .

分子生物学

在分子生物学中,this compound 可用作生物缀合物构建中的间隔基或连接体。 它有助于将各种生物分子连接到表面或彼此之间,同时保持其生物活性 .

治疗剂

This compound 本身可以作为治疗剂来治疗某些疾病。 其 PEG 结构可用于设计用于缓解受益于其理化性质的疾病症状的制剂 .

作用机制

Target of Action

HO-Peg21-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) approach . The specific target protein depends on the other ligand that is attached to the this compound in the PROTAC molecule .

Mode of Action

This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .

Result of Action

The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved .

Action Environment

The action of this compound, as part of a PROTAC molecule, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other biomolecules could potentially influence the stability, efficacy, and action of the PROTAC.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYUNBJZCPLWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025023 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928211-42-1 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

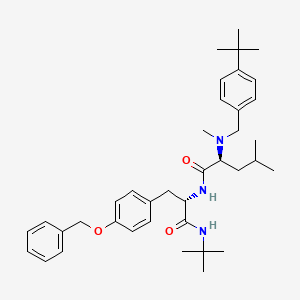

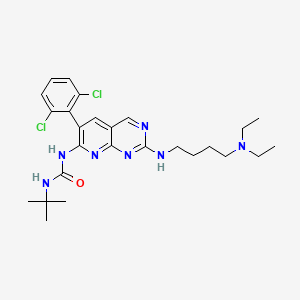

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

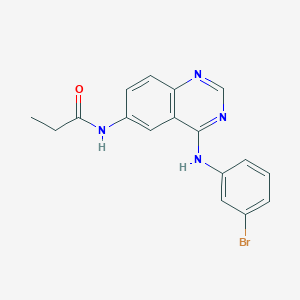

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

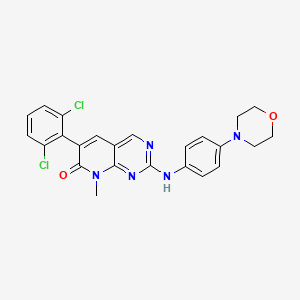

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)